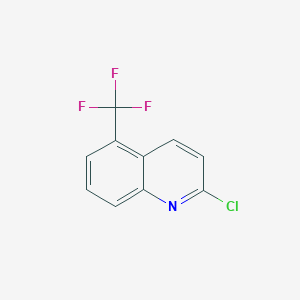
2-Chloro-5-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group and a chlorine atom into the quinoline ring. One common method is the cyclization of appropriate precursors, followed by halogenation and trifluoromethylation reactions. For example, starting from 2-chloroquinoline, a trifluoromethylation reaction can be carried out using reagents such as sodium trifluoromethanesulfonate and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of environmentally benign reagents and solvents is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The trifluoromethyl group can participate in Suzuki-Miyaura or Heck coupling reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Applications De Recherche Scientifique
2-Chloro-5-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials for liquid crystals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. Additionally, the chlorine atom can participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)quinoline
- 2-(Trifluoromethyl)quinoline
Comparison
Compared to 2-Chloro-4-(trifluoromethyl)quinoline, 2-Chloro-5-(trifluoromethyl)quinoline has the trifluoromethyl group positioned at the 5th position of the quinoline ring, which may influence its reactivity and biological activity. The presence of the chlorine atom at the 2nd position in both compounds allows for similar nucleophilic substitution reactions, but the different positions of the trifluoromethyl group can lead to variations in their chemical and biological properties .
Propriétés
Numéro CAS |
886761-95-1 |
|---|---|
Formule moléculaire |
C10H5ClF3N |
Poids moléculaire |
231.60 g/mol |
Nom IUPAC |
2-chloro-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-5-4-6-7(10(12,13)14)2-1-3-8(6)15-9/h1-5H |
Clé InChI |
USMIVUFFALWLMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC(=NC2=C1)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



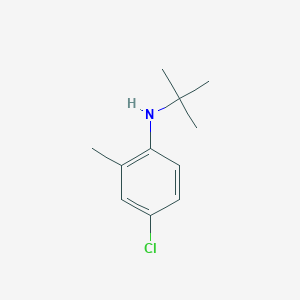
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)

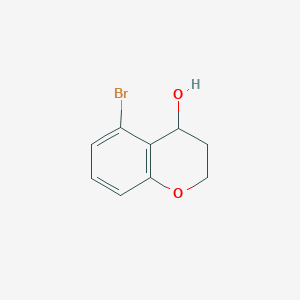
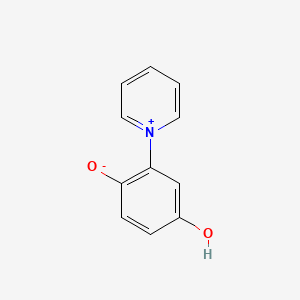
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
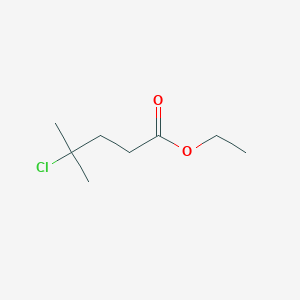
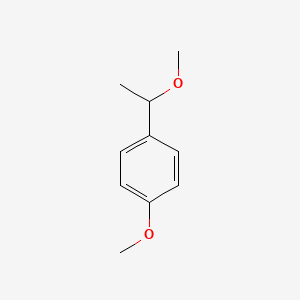
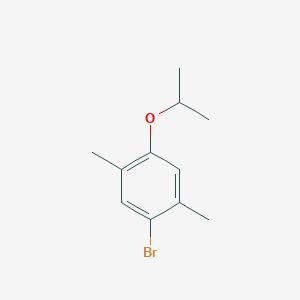
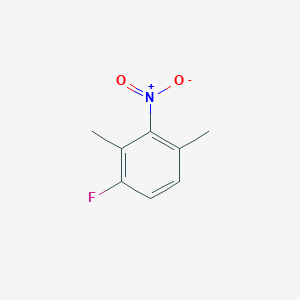
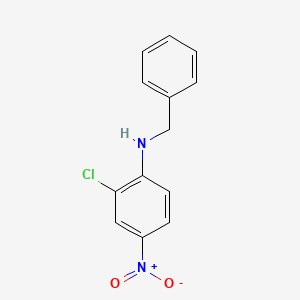
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)

